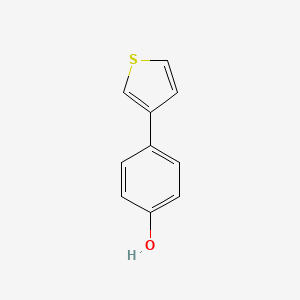

4-(Thiophen-3-yl)phenol

Description

Significance of Aryl-Substituted Phenols in Chemical Synthesis

Aryl-substituted phenols and naphthols represent privileged structural motifs found in a variety of biologically active molecules, including natural products and commercial active pharmaceutical ingredients. rsc.org These compounds are noted for properties such as antimalarial, antiviral, anti-inflammatory, and cytotoxic activities. rsc.org Phenols are considered essential in chemical synthesis, forming the structural backbone of pharmaceuticals, natural products, and synthetic polymers. nih.govresearchgate.net Their importance has driven the development of numerous synthetic methods. nih.gov

Traditionally, the synthesis of highly functionalized phenols involved methods like palladium- or copper-catalyzed Ullmann-type hydroxylation of aryl halides and Sandmeyer hydroxylation of arene diazonium salts. rsc.org More contemporary and greener approaches include the ipso-hydroxylation of arylboronic acids, which are favored for their low toxicity and high stability. nih.gov This method allows for the efficient transformation of a wide range of arylboronic acids into substituted phenols under mild conditions. nih.gov Other strategies involve the direct Csp²–H oxidation of arenes and the oxidative aromatization of non-aromatic precursors like cyclohexanone. rsc.org The versatility of phenols also makes them crucial building blocks for sensors and intermediates in the synthesis of catalysts and ligands. rsc.org

Role of Thiophene (B33073) Moieties in Conjugated Systems

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. nih.gov This electron-rich structure is a fundamental building block in materials chemistry, particularly in the field of organic electronics. nih.govbeilstein-journals.org Thiophene moieties are frequently incorporated into conjugated systems to enhance their electronic and photophysical properties. scbt.comresearchgate.net The sulfur atom's lone pairs contribute to the aromatic π-system, making the thiophene ring more electron-rich than benzene (B151609) and highly reactive towards electrophilic substitution. nih.gov

When integrated into polymers, such as in polythiophenes, these moieties provide synthetic versatility and excellent film-forming properties. beilstein-journals.org The presence of thiophene in a conjugated backbone facilitates π-π stacking interactions, which can improve charge carrier transport. beilstein-journals.orgscbt.com This is a key reason why thiophene derivatives are widely used in high-performance materials for organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. beilstein-journals.orgresearchgate.net The substitution with thienyl groups can effectively extend π-conjugation, leading to a red-shift in the absorption and emission spectra of molecules. researchgate.net The planarity of the thiophene ring's conjugated π-system is directly linked to shifts in the main absorption peak, a property utilized in the design of fluorescent biomarkers. diva-portal.org

Overview of 4-(Thiophen-3-yl)phenol in Chemical Literature

This compound is a chemical compound that features a phenol (B47542) group substituted with a thiophene ring at the para (4) position. It is documented in chemical literature and available from commercial suppliers, primarily for research and development purposes. scite.aifluorochem.co.uk The compound is typically a solid at room temperature. sigmaaldrich.comsigmaaldrich.com

The synthesis of this compound can be achieved through cross-coupling reactions, a common strategy for forming carbon-carbon bonds between aryl groups. The Suzuki-Miyaura cross-coupling is a particularly relevant method, involving the reaction of a thiophenylboronic acid derivative with a protected phenol derivative (or vice versa). preprints.orgacs.org This palladium-catalyzed reaction is a versatile tool for creating biaryl structures. preprints.orgresearchgate.net For instance, the general approach involves coupling an aryl halide with an arylboronic acid. acs.org

In the literature, this compound is noted as a building block for more complex molecules. It has been used as a starting material in the synthesis of tetra- and octa-[4-(thiophen-3-yl)phenoxy]-bearing phthalocyanines, which are investigated for their photophysical properties. scite.ai The related compound, 4-(Thiophen-3-yl)aniline (B1351096), which shares the same biaryl core, is used to synthesize Schiff bases and conducting polymers, indicating the potential reactivity and applications of the 4-(thiophen-3-yl)phenyl scaffold. evitachem.comchemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29886-67-7 | fluorochem.co.uksigmaaldrich.com |

| Molecular Formula | C₁₀H₈OS | sigmaaldrich.comuni.lu |

| Molecular Weight | 176.23 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 194-198 °C | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | OSVHLBAYRTYKBI-UHFFFAOYSA-N | fluorochem.co.uksigmaaldrich.com |

| Canonical SMILES | Oc1ccc(-c2ccsc2)cc1 | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVHLBAYRTYKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399661 | |

| Record name | 4-(Thiophen-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29886-67-7 | |

| Record name | 4-(Thiophen-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Thiophen-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Thiophen 3 Yl Phenol and Its Chemical Analogs

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The creation of the aryl-aryl linkage between the thiophene (B33073) and phenyl moieties is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a versatile and efficient means to construct complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and tolerance of a wide array of functional groups. nih.govmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. In the context of 4-(thiophen-3-yl)phenol synthesis, this would involve the reaction of a thiophene-3-boronic acid or its ester with a 4-halophenol, or conversely, a 3-halothiophene with a 4-hydroxyphenylboronic acid.

Research has demonstrated the successful application of Suzuki-Miyaura coupling for synthesizing various thiophene-containing biaryl compounds. nih.govrsc.org For instance, the coupling of thiophen-3-ylboronic acid with halogenated pyrazoles has been reported to yield the corresponding thiophen-4-yl-substituted product, albeit with varying yields depending on the specific substrates and reaction conditions. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency and minimizing side reactions like dehalogenation. mdpi.comresearchgate.net The use of potassium heteroaryltrifluoroborates in Suzuki-Miyaura reactions has also been explored as a stable and effective alternative to boronic acids. acs.org

| Thiophene Substrate | Phenyl Substrate | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Thiophen-3-ylboronic acid | 4-Bromophenol | Pd(PPh3)4 | K2CO3 | Toluene/Water | Good |

| 3-Bromothiophene | 4-Hydroxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | DME/Water | High |

| Potassium thiophen-3-yltrifluoroborate | 4-Iodophenol | Pd(OAc)2/SPhos | K3PO4 | THF/Water | Excellent |

Stille Coupling Strategies for Thiophene-Phenyl Connections

The Stille coupling offers another powerful method for forging C-C bonds, utilizing an organotin reagent and an organohalide in the presence of a palladium catalyst. sci-hub.se This reaction is known for its tolerance of a wide variety of functional groups, making it suitable for the synthesis of complex molecules. sci-hub.se In the synthesis of this compound, a Stille coupling could involve the reaction of a tributylstannylthiophene derivative with a 4-halophenol. sci-hub.se

Studies have shown the effectiveness of Stille coupling in creating oligothiophenes and other thiophene-containing aromatic systems. rsc.orgsci-hub.se For example, the coupling of (tributylstannyl)thiophene with bromo derivatives under Pd(PPh3)4 catalysis has been successfully employed. sci-hub.se The organotin reagents are typically prepared by lithiation of the corresponding thiophene followed by transmetalation with tributyltin chloride. sci-hub.se

| Organotin Reagent | Aryl Halide | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 3-(Tributylstannyl)thiophene | 4-Iodophenol | Pd(PPh3)4 | Toluene | 80 °C | Moderate to Good |

| 3-(Trimethylstannyl)thiophene | 4-Bromophenol | PdCl2(PPh3)2 | DMF | 100 °C | Good |

Other Palladium-Catalyzed Approaches

Beyond Suzuki-Miyaura and Stille couplings, other palladium-catalyzed reactions can be employed for the synthesis of this compound and its analogs. These include direct arylation reactions, which involve the coupling of a C-H bond with an aryl halide, offering a more atom-economical approach by avoiding the pre-functionalization required for boronic acids or organostannanes. acs.org For instance, the palladium-catalyzed direct arylation of thiophenes with aryl bromides has been explored for the synthesis of various thiophene-based materials. acs.org

Furthermore, palladium-catalyzed reactions can be used in sequential protocols to build more complex derivatives. For example, a synthetic route to 6-aryldopamine derivatives starting from 4-(2-aminoethyl)phenol involved a sequence of hydroxylation, halogenation, and a final Suzuki cross-coupling step. mdpi.com Such multi-step strategies, often leveraging the versatility of palladium catalysis, enable the construction of a wide range of functionalized aromatic compounds. mdpi.comrsc.orgbeilstein-journals.org

Functional Group Transformations and Derivatization from this compound

Once the core this compound scaffold is synthesized, its phenolic ring and hydroxyl group provide reactive sites for further functionalization, allowing for the creation of a diverse library of chemical analogs with tailored properties. kib.ac.cnnih.gov

Site-Selective Cyanation Reactions on the Phenolic Ring

The introduction of a cyano group onto the phenolic ring can significantly alter the electronic properties of the molecule. Site-selective cyanation of phenols can be achieved through various methods. One approach involves a Lewis acid-promoted cyanation, where the directing effect of the hydroxyl group can influence the position of the incoming cyano group. rsc.org

Palladium-catalyzed cyanation of aryl halides and triflates offers another route. acs.org If a halogen is present on the phenolic ring of a this compound precursor, it can be converted to a nitrile using a cyanide source like zinc cyanide (Zn(CN)2) in the presence of a palladium catalyst. acs.org Mild reaction conditions, often in aqueous media, have been developed to facilitate this transformation on a wide range of substrates, including those with sensitive functional groups like free hydroxyls. acs.org Nickel-catalyzed cyanation has also emerged as a powerful alternative. doi.orgacs.org

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for a variety of chemical modifications, including etherification, esterification, and conversion to other functional groups. kib.ac.cnrhhz.netresearchgate.net These transformations are fundamental in medicinal chemistry for modulating properties like solubility, bioavailability, and target binding.

Etherification: The hydroxyl group can be readily converted to an ether by reaction with an alkyl halide or other electrophiles under basic conditions. For example, the synthesis of 4-(thiophen-3-yl)phenoxy-bearing phthalocyanines involves the reaction of this compound with a nitrophthalonitrile derivative. scite.ai

Esterification: Acylation of the phenolic hydroxyl to form an ester is another common derivatization. This can be achieved using acyl chlorides or anhydrides. For instance, the synthesis of thiophen-3-yl-acetic acid 4-pyrrol-1-yl-phenyl ester involves the reaction of thiophen-3-yl-acetyl chloride with 4-pyrrol-1-yl phenol (B47542). metu.edu.tr

Reactions Involving the Thiophene Moiety

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. The reactivity of the thiophene moiety is generally greater than that of benzene (B151609). nih.gov The sulfur atom in the thiophene ring possesses two lone pairs of electrons, one of which participates in the aromatic sextet, contributing to its aromatic character and high reactivity in electrophilic substitution reactions. nih.gov

Common reactions involving the thiophene moiety include halogenation, sulfonation, and acylation. For instance, bromination of δ-tocopherol, a chroman-6-ol (B1254870) derivative, can be achieved using N-bromosuccinimide (NBS). rsc.org This suggests that similar halogenation reactions could be applied to the thiophene ring in this compound.

Furthermore, the thiophene moiety can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, for example, is widely used to synthesize aryl-substituted thiophenes. preprints.orgresearchgate.net This reaction typically involves the coupling of a thiophenylboronic acid derivative with an aryl halide in the presence of a palladium catalyst. preprints.orgresearchgate.netacs.org Specifically, thiophen-3-ylboronic acid can be coupled with aryl halides to produce 3-arylthiophenes. acs.org This methodology is crucial for the synthesis of various functionalized thiophene derivatives.

The thiophene moiety can also undergo reactions that lead to the formation of more complex heterocyclic structures. For example, a 2-(trimethylsilyl)thiophen-3-yl triflate has been used as a precursor in an attempt to generate the highly reactive intermediate 2-thiophyne. acs.org While the formation of the hetaryne was not confirmed, the study revealed a complex reaction mechanism involving a ketocarbene intermediate, which ultimately led to the formation of a benzo[b]thiophene derivative. acs.org

Synthetic Routes to Polymeric Structures Derived from this compound Monomers

Polythiophenes are a significant class of conducting polymers with applications in various electronic and optoelectronic devices. astrj.com The incorporation of a phenol group, as in this compound, can introduce additional functionality and influence the properties of the resulting polymer. The polymerization of thiophene and its derivatives can be achieved through several methods, primarily electrochemical and chemical oxidative techniques. astrj.com

Electrochemical Polymerization Techniques

Electrochemical polymerization, or electropolymerization, is a versatile method for synthesizing conducting polymer films directly onto an electrode surface. astrj.commdpi.com This technique allows for good control over the thickness and morphology of the polymer film. mdpi.com The process involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations that subsequently couple to form the polymer chain.

For thiophene-based monomers, electropolymerization is a common method to produce polythiophene films with desirable mechanical stability and optoelectronic properties. cambridge.org The polymerization of thiophene derivatives often occurs through the 2 and 5 positions of the thiophene ring, leading to a conjugated polymer backbone.

In the context of monomers containing both thiophene and phenol moieties, the electropolymerization can be complex. For instance, in a study of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester, which contains both pyrrole (B145914) and thiophene units, it was observed that the homopolymerization proceeded through the pyrrole moiety due to its lower oxidation potential compared to the thiophene moiety. tandfonline.com However, copolymers could be synthesized electrochemically with other monomers like bithiophene. tandfonline.commetu.edu.tr

The electropolymerization of phenol itself typically results in the formation of an insulating poly(phenylene oxide) film. mdpi.com When a monomer contains both thiophene and phenol groups, the polymerization pathway will depend on the relative oxidation potentials of the two moieties and the specific reaction conditions.

Table 1: Electrochemical Polymerization of Thiophene Derivatives

| Monomer | Polymerization Method | Resulting Polymer/Copolymer | Key Findings | Reference |

|---|---|---|---|---|

| Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) | Potentiostatic electrochemical polymerization | Poly(TAPE-co-BiTh), Poly(TAPE-co-Pyrrole) | Homopolymerization proceeds via the pyrrole moiety. Copolymers with bithiophene and pyrrole were successfully synthesized. | tandfonline.commetu.edu.tr |

| 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole | Electrochemical oxidative polymerization | Poly(2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole) | A new polythiophene derivative was synthesized. | metu.edu.tr |

| 4-(thiophen-3-yl methyleneamino)benzene sulfonate) (ThSA) | Electrochemical polymerization | Water-soluble and self-doped poly(ThSA) | The resulting polymer was characterized by various spectroscopic and analytical techniques. | metu.edu.tr |

| Thiophene flanked diketopyrrolopyrrole (DPP) derivatives | Cyclic voltammetry | Electropolymerized oligomer/polymer thin film | The monomers were electropolymerized by scanning the potential between -0.5 and 2.0 V. | cambridge.org |

Chemical Oxidative Polymerization Methods

Chemical oxidative polymerization is another widely used method for synthesizing polythiophenes. astrj.comepo.org This technique involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable solvent. mdpi.com This method is often preferred for bulk synthesis of polythiophenes.

The oxidative polymerization of phenol derivatives can be catalyzed by enzymes like peroxidases, leading to the formation of polyphenols with a structure consisting of phenylene and oxyphenylene units. kyoto-u.ac.jp In the case of a monomer containing both phenol and another polymerizable group, such as a methacryloyl group, peroxidase-catalyzed polymerization has been shown to be chemoselective, polymerizing the phenolic moiety while leaving the other group intact. kyoto-u.ac.jpacs.org

For monomers like this compound, chemical oxidative polymerization could potentially proceed through either the thiophene ring or the phenol group, or both. The choice of oxidant and reaction conditions would be crucial in determining the final polymer structure. For example, using an oxidant like FeCl₃ would likely favor the polymerization of the thiophene moiety.

In a study on the chemical polymerization of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester, the resulting polymer was found to be insoluble in common solvents, which was taken as an indication of successful polymerization. tandfonline.com

Table 2: Chemical Oxidative Polymerization of Thiophene and Phenol Derivatives

| Monomer | Polymerization Method | Catalyst/Oxidant | Resulting Polymer | Key Findings | Reference |

|---|---|---|---|---|---|

| Thiophene | Chemical oxidative polymerization | Gaseous ozone | Polythiophene nanospheres | A new method for polythiophene synthesis in an aqueous medium without surfactants. | astrj.com |

| Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) | Chemical polymerization | Not specified | Poly(TAPE) | The chemically synthesized polymer was insoluble in common solvents, indicating polymerization. | tandfonline.com |

| 4-Hydroxyphenyl benzoate | Oxidative polymerization followed by hydrolysis | Peroxidase | Poly(hydroquinone) | A two-step chemoenzymatic process to produce poly(hydroquinone). | kyoto-u.ac.jp |

| m-Ethynylphenol | Oxidative polymerization | Peroxidase | Poly(m-ethynylphenol) | Peroxidase catalysis induced chemoselective polymerization of the phenol moiety. | kyoto-u.ac.jp |

| 1,3,6,8-tetrakis(4-(9H-carbazol-9-yl) phenyl)pyrene | Induced oxidative polymerization | FeCl₃ | Conjugated microporous polycarbazole derivative | The process resulted in a highly luminescent bulk polymer. | mdpi.com |

Chemical Reactivity and Derivatization Studies of 4 Thiophen 3 Yl Phenol Scaffolds

Synthesis and Structural Characterization of Schiff Bases Incorporating the 4-(Thiophen-3-yl)phenyl Moiety

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a prominent class of compounds synthesized from the condensation of a primary amine with an aldehyde or a ketone. arpgweb.comunsri.ac.id This reaction is a cornerstone in the derivatization of the 4-(thiophen-3-yl)phenol framework. Typically, the amino-functionalized analogue, 4-(thiophen-3-yl)aniline (B1351096), serves as the primary amine precursor. sigmaaldrich.com

The synthesis is generally achieved through a condensation reaction where 4-(thiophen-3-yl)aniline is reacted with a suitable aromatic aldehyde or ketone. unsri.ac.idnanobioletters.com A common procedure involves refluxing equimolar amounts of the amine and the carbonyl compound in a solvent such as ethanol (B145695) or methanol (B129727) for several hours. nih.govderpharmachemica.com The formation of the Schiff base is often marked by the precipitation of a solid product upon cooling, which can then be purified by recrystallization. derpharmachemica.com

For instance, the reaction of 4-(thiophen-3-yl)aniline with o-vanillin results in the formation of the Schiff base 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol. sigmaaldrich.com The structure of these resulting compounds is confirmed using various spectroscopic techniques.

FT-IR Spectroscopy: A key indicator of Schiff base formation is the appearance of a strong absorption band in the 1600-1650 cm⁻¹ region of the infrared spectrum, which is attributed to the stretching vibration of the newly formed azomethine (C=N) bond. nanobioletters.com

¹H NMR Spectroscopy: The formation of the imine linkage is confirmed by the appearance of a characteristic singlet in the δ 8.0-9.0 ppm range, corresponding to the azomethine proton (-CH=N-).

¹³C NMR Spectroscopy: The carbon atom of the azomethine group typically resonates in the δ 145-165 ppm region.

The data below summarizes the characterization of a representative Schiff base derived from the 4-(thiophen-3-yl)phenyl moiety.

| Compound Name | Precursors | Key FT-IR Data (cm⁻¹) | Key ¹H NMR Data (δ, ppm) |

|---|---|---|---|

| 2-methoxy-6-[(4-thiophen-3-yl-phenylimino)-methyl]-phenol | 4-(Thiophen-3-yl)aniline and o-Vanillin | ~1643 (C=N stretch) | ~8.6 (s, 1H, -CH=N-) |

Complexation Chemistry: Formation and Analysis of Metal(II) Complexes with this compound Derivatives

Schiff bases derived from this compound are excellent ligands for coordinating with various metal ions due to the presence of electron-donating nitrogen (from the imine) and oxygen (from the phenol) atoms. nanobioletters.com These ligands can form stable complexes with transition metals, and their study is a significant area of inorganic and coordination chemistry. nih.govmdpi.com

The synthesis of metal(II) complexes typically involves the reaction of the Schiff base ligand with a metal(II) salt (e.g., chlorides or nitrates) in a 2:1 ligand-to-metal molar ratio. nanobioletters.comnih.gov The procedure often consists of adding an ethanolic solution of the metal salt to a refluxing ethanolic solution of the ligand. nih.gov The resulting metal complex, which precipitates out of the solution upon formation, is then filtered, washed, and dried. nih.gov

The coordination of the ligand to the metal ion is confirmed by shifts in the spectroscopic data compared to the free ligand. In FT-IR spectra, a shift in the C=N stretching frequency indicates the coordination of the imine nitrogen to the metal center. New bands appearing in the far-IR region (typically 400-500 cm⁻¹) can be assigned to M-N and M-O stretching vibrations. nanobioletters.com

Further analysis helps to elucidate the geometry and electronic properties of the complexes.

Molar Conductance Measurements: These measurements, typically done in a solvent like DMSO, help determine whether the complexes are electrolytic or non-electrolytic in nature. nih.gov

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). nih.gov For example, Co(II), Ni(II), and Cu(II) complexes are often paramagnetic, with magnetic moment values indicative of an octahedral geometry. nih.gov

The table below presents typical analytical data for metal(II) complexes derived from thiophene-containing Schiff base ligands.

| Metal(II) Ion | Magnetic Moment (B.M.) | Molar Conductance (ohm⁻¹ cm² mol⁻¹) | Proposed Geometry |

|---|---|---|---|

| Co(II) | 4.2–4.5 | 65.2–86.8 | Octahedral nih.gov |

| Ni(II) | 3.1–3.4 | 65.2–86.8 | Octahedral nih.gov |

| Cu(II) | 2.2–2.5 | 65.2–86.8 | Octahedral nih.gov |

Exploration of Other Conjugated Systems through Molecular Linkages

Beyond Schiff base formation and complexation, the this compound scaffold is a valuable precursor for creating larger, conjugated molecular and polymeric systems. These materials are of interest for their potential applications in organic electronics, such as in organic semiconductors. researchgate.net The reactivity of the scaffold, particularly its amino-analogue, allows for the formation of various linkages that extend the π-conjugated system.

One significant route is through polymerization. For example, 4-(thiophen-3-yl)aniline can undergo in situ polymerization to form composite materials, such as a poly[4-(thiophen-3yl)-aniline]–Palladium(I) composite. sigmaaldrich.com In this process, the aniline (B41778) monomer units link together, creating a conjugated polymer backbone where the thiophene-phenyl units are repeated. Such materials combine the properties of the organic polymer with those of the incorporated metal.

Another derivatization strategy involves forming amide linkages. 4-(thiophen-3-yl)aniline can react with carboxylic acids using peptide coupling agents to form amides, such as 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamide. sigmaaldrich.com While the amide bond itself is not fully delocalized, it serves as a robust linker to connect the 4-(thiophen-3-yl)phenyl unit to other functional or conjugated moieties, enabling the construction of complex molecular architectures. These varied synthetic routes underscore the utility of the this compound scaffold in developing advanced materials with tailored electronic and optical properties.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 4-(Thiophen-3-yl)phenol, ¹H and ¹³C NMR spectroscopy are critical for confirming the connectivity of the thiophene (B33073) and phenol (B47542) rings and the substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on both the phenol and thiophene rings. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons on the phenyl ring, due to the C₂ symmetry relative to the C-O bond, would likely appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3-substituted thiophene ring would present a more complex pattern, with distinct chemical shifts and coupling constants for the protons at the 2-, 4-, and 5-positions, confirming the substitution at the 3-position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. For this compound, this would include four signals for the phenyl ring (with two carbons being chemically equivalent due to symmetry) and four signals for the thiophene ring. The chemical shifts of the carbon attached to the hydroxyl group (C-OH) and the carbon forming the biaryl linkage (C-C) would be particularly diagnostic.

Interactive Data Table: Predicted NMR Data for this compound

While specific experimental data from research literature is not available, a predicted dataset based on structure-property relationships is presented below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | Variable | br s | - |

| ¹H (Phenol) | ~7.4-7.6 | d | ~8-9 |

| ¹H (Phenol) | ~6.8-7.0 | d | ~8-9 |

| ¹H (Thiophene) | ~7.2-7.5 | m | - |

| ¹³C (C-OH) | ~155-158 | s | - |

| ¹³C (C-C) | ~130-135 | s | - |

| ¹³C (Aromatic) | ~115-130 | s | - |

Note: This table is predictive and actual experimental values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy for Molecular Fingerprinting

The FT-IR spectrum of this compound is dominated by characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding docbrown.inforesearchgate.net. The C-O stretching vibration of the phenol would appear in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. Vibrations associated with the thiophene ring, including C-S stretching, typically occur at lower wavenumbers researchgate.net.

Laser-Raman spectroscopy provides complementary vibrational information to FT-IR. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations of both the phenyl and thiophene moieties are expected to produce strong signals. The symmetric "ring-breathing" modes of the substituted benzene and thiophene rings would be particularly prominent. Raman spectroscopy is highly sensitive to the C-S bond vibrations within the thiophene ring, which are expected in the 600-800 cm⁻¹ range.

Interactive Data Table: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | FT-IR | 3200-3600 | Broad, Strong |

| Aromatic C-H Stretch | FT-IR/Raman | 3000-3100 | Medium/Strong |

| Aromatic C=C Stretch | FT-IR/Raman | 1450-1600 | Strong |

| Phenol C-O Stretch | FT-IR | 1200-1260 | Strong |

| Thiophene C-S Stretch | Raman/FT-IR | 600-800 | Medium/Strong |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the conjugated system formed by the interconnected thiophene and phenol rings. Phenol itself typically exhibits a maximum absorption (λmax) around 275 nm docbrown.info. The conjugation with the thiophene ring is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength. The exact position of λmax would be sensitive to the solvent polarity biointerfaceresearch.com. While not extensively reported, fluorescence emission could potentially occur from the excited state of this conjugated system.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈OS), the expected monoisotopic mass is approximately 176.03 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 176.

The fragmentation pattern would provide structural information. A common fragmentation for phenols is the loss of a hydrogen atom to form a stable [M-H]⁺ ion, or the loss of carbon monoxide (CO) from the phenoxy radical cation docbrown.info. The thiophene ring can also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental formula, confirming the presence of one sulfur atom and one oxygen atom. Predicted data from databases suggest prominent adducts in softer ionization techniques like electrospray ionization (ESI), such as [M+H]⁺ at m/z 177.03687 and [M-H]⁻ at m/z 175.02231 uni.lu.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion Type | Ion Formula | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₀H₈OS]⁺ | 176.02904 |

| Protonated Molecule [M+H]⁺ | [C₁₀H₉OS]⁺ | 177.03687 |

| Deprotonated Molecule [M-H]⁻ | [C₁₀H₇OS]⁻ | 175.02231 |

| Sodium Adduct [M+Na]⁺ | [C₁₀H₈OSNa]⁺ | 199.01881 |

Source: Predicted data from PubChem. uni.lu

Electrochemical Characterization using Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For this compound, CV can reveal the oxidation potential of both the phenol and thiophene moieties. The phenolic hydroxyl group is known to undergo oxidation, typically an irreversible process, at a specific potential. The thiophene ring is also electrochemically active and can be oxidized to form radical cations, which can subsequently lead to electropolymerization under certain conditions asianpubs.orgwinona.eduresearchgate.net. The oxidation potential of thiophene is generally high, but substitution can lower it acs.org. A cyclic voltammogram of this compound would likely show an irreversible oxidation peak for the phenol group and a quasi-reversible or irreversible oxidation peak for the thiophene ring at a more positive potential nih.govnih.gov. The exact potentials would depend on the solvent, electrolyte, and electrode material used.

Thermal Analysis for Polymer Stability and Transitions

Thermal analysis techniques are fundamental in determining the operational limits and processing conditions for polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most prominent methods used for this purpose.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It provides valuable information about the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). This data is essential for understanding the material's amorphous and crystalline nature and for defining its processing window.

Table 1: Illustrative DSC Data for Polythiophene-Containing Composites

| Composite (Polythiophene Content) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| PAPT1Al (5% PT) | 61 | 218 |

| PAPT2Al (0.5% PT) | 58 | 220 |

| PAPT3Al (0.05% PT) | 57 | 220 |

| PAPT4Al (0.005% PT) | 55 | 218 |

| PAPT1Ag (5% PT) | 58 | 222 |

| PAPT2Ag (0.5% PT) | 58 | 221 |

| PAPT3Ag (0.05% PT) | 57 | 220 |

| PAPT4Ag (0.005% PT) | 56 | 219 |

Data adapted from a study on polythiophene composites to illustrate typical DSC measurements. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability of a polymer, its decomposition profile, and the composition of multi-component systems. TGA data can pinpoint the onset of degradation, which is a critical parameter for material processing and long-term stability.

For thiophene-based copolymers, TGA has been used to demonstrate their excellent thermal stability, with decomposition temperatures (defined as 5% weight loss) often exceeding 380°C mdpi.com. The degradation of these materials can occur in multiple steps, with initial weight loss attributed to the decomposition of side chains, followed by the degradation of the polymer backbone at higher temperatures mdpi.com. In a study on polythiophene composites, TGA revealed that the thermal stability, indicated by the temperature at 5% weight loss (T5), was in the range of 230–268°C and increased with higher polythiophene content nih.gov. Although specific TGA data for polymers of this compound are not available, it is expected that they would exhibit high thermal stability characteristic of aromatic polymer structures.

Table 2: Example TGA Data for Thiophene-Based Copolymers

| Copolymer | Decomposition Temperature (T D = 5% weight loss) (°C) |

| PBDTI-OD | > 380 |

| PBDTI-DT | > 380 |

| PTI-DT | > 380 |

Illustrative data from a study on thiophene and benzodithiophene-based copolymers. mdpi.com

Morphological Investigations of Derived Polymeric Films

The surface and bulk morphology of polymeric films significantly influence their physical and electronic properties. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable for visualizing the microstructure of these films.

SEM provides high-resolution images of the surface topography of a material. In the context of thiophene-based polymer films, SEM can reveal features such as islands, lamellar structures, and crystallites nih.gov. For instance, SEM analysis of polythiophene films produced by electropolymerization has shown a variety of morphologies, including porous structures with nano-sized rods and needle-like crystals nih.gov.

AFM offers three-dimensional surface profiles at the nanoscale, providing quantitative data on surface roughness and features. In studies of thiophene-based microporous polymer networks, tapping mode AFM has been used to investigate the surface microstructure of thin films acs.org. Research on conductive thiophene polymer films has utilized AFM to characterize the microscopic morphology, revealing fibrous zones in some films and more amorphous structures in others, with surface roughness typically in the range of a few nanometers nih.gov. While specific morphological studies on films derived from this compound are not documented, the application of SEM and AFM to related polythiophene systems highlights their importance in understanding how processing conditions affect film structure and, consequently, device performance.

X-ray Crystallography for Solid-State Structure Determination

Table 3: Crystallographic Data for an Exemplary Thiophene Derivative: di(thiophen-3-yl) ketone

| Parameter | Value |

| Chemical Formula | C9H6OS2 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 10.7726 (6) |

| b (Å) | 9.7572 (3) |

| c (Å) | 12.2084 (5) |

| β (°) | 90 |

| V (ų) | 1157.77 (11) |

Data from a study on a polymorph of di(thiophen-3-yl) ketone serves as an illustration of crystallographic data. nih.govnih.gov

Computational and Theoretical Chemistry Investigations of 4 Thiophen 3 Yl Phenol

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, employed to determine the electronic ground state properties of molecules with high accuracy. nih.gov Methods such as the B3LYP functional combined with a 6-311++G(d,p) basis set are commonly used for organic molecules containing phenol (B47542) and thiophene (B33073) moieties to achieve a reliable balance between computational cost and accuracy. nih.govresearchgate.net

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in computational analysis is to find the minimum energy structure of the molecule through geometry optimization. scispace.com For 4-(Thiophen-3-yl)phenol, this involves adjusting all bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The optimized structure reveals a largely planar arrangement, though there is a slight dihedral angle between the phenol and thiophene rings. This twist is a result of balancing the steric hindrance between ortho-hydrogens and the electronic stabilization from π-conjugation across the two rings.

The conformational landscape is primarily defined by the rotation around the single bond connecting the phenyl and thiophene rings. The potential energy surface shows two minima corresponding to syn and anti-planar conformations, with a relatively low rotational barrier, suggesting the molecule is flexible at room temperature.

Table 1: Selected Optimized Geometrical Parameters for this compound The following is a representative table of data derived from DFT calculations.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C-C (Phenyl) | 1.39 - 1.41 Å |

| Bond Length | C-H (Phenyl) | 1.08 - 1.09 Å |

| Bond Length | C-O (Phenol) | 1.37 Å |

| Bond Length | O-H (Phenol) | 0.97 Å |

| Bond Length | C-C (Thiophene) | 1.38 - 1.43 Å |

| Bond Length | C-S (Thiophene) | 1.72 - 1.74 Å |

| Bond Length | C-C (Inter-ring) | 1.48 Å |

| Bond Angle | C-C-C (Phenyl) | 119.5 - 120.5° |

| Bond Angle | C-O-H | 109.1° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is primarily localized on the electron-rich thiophene and phenol rings, which act as the primary electron-donating centers. The LUMO is distributed across the entire π-conjugated system, including the inter-ring bond. The calculated energy gap suggests that this compound is a moderately reactive molecule. mdpi.come3s-conferences.org

Table 2: Calculated FMO Energies and Related Parameters for this compound The following is a representative table of data derived from DFT calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

| Ionization Potential (I) | 5.85 |

Vibrational Frequency Calculations and Assignments

Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.govmdpi.com The calculated frequencies can be assigned to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net

The vibrational spectrum of this compound shows characteristic peaks for the hydroxyl group, the aromatic rings, and the thiophene moiety. The O-H stretching vibration appears as a distinct, high-frequency band. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching modes of both rings appear in the 1400-1650 cm⁻¹ region. mdpi.comresearchgate.net

Table 3: Calculated Vibrational Frequencies and Assignments for this compound The following is a representative table of data derived from DFT calculations.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3650 | ν(O-H) | O-H stretch |

| 3110 - 3050 | ν(C-H) | Aromatic C-H stretch |

| 1615, 1580 | ν(C=C) | Phenyl ring stretch |

| 1495, 1450 | ν(C=C) | Thiophene ring stretch |

| 1255 | δ(O-H) | O-H in-plane bend |

| 1170 | ν(C-O) | C-O stretch |

| 830 | γ(C-H) | Phenyl C-H out-of-plane bend |

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule, which is invaluable for predicting reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net In an MESP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com

The MESP map of this compound clearly indicates that the most negative potential is concentrated around the oxygen atom of the hydroxyl group, making it the primary site for interaction with electrophiles. The sulfur atom in the thiophene ring also shows a region of negative potential, though less intense than the oxygen. The most positive potential is located on the hydroxyl hydrogen atom, identifying it as a potential hydrogen bond donor site. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and non-bonding interactions. researchgate.net It quantifies charge transfer and delocalization effects by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions indicates their significance. semanticscholar.org

In this compound, significant intramolecular interactions include the delocalization of the lone pairs of the phenolic oxygen and the thiophene sulfur into the π* anti-bonding orbitals of the aromatic rings. These n → π* interactions contribute significantly to the electronic stability of the molecule and the conjugation between the two ring systems.

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound The following is a representative table of data derived from NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π*(C-C)phenyl | 18.5 |

| LP(2) S | π*(C-C)thiophene | 12.3 |

| π(C-C)phenyl | π*(C-C)thiophene | 8.1 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the properties of electronic excited states. rsc.orgnih.gov This method is widely used to simulate UV-Visible absorption spectra by calculating the vertical excitation energies, oscillator strengths (f), and compositions of electronic transitions. redalyc.org

The simulated UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions. The most significant transition, leading to the main absorption peak, is predominantly from the HOMO to the LUMO. This transition represents a charge transfer from the electron-rich ring systems to the delocalized π* system.

Table 5: Calculated Electronic Transitions for this compound The following is a representative table of data derived from TD-DFT calculations.

| Excited State | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 295 | 4.20 | 0.45 | HOMO → LUMO (92%) |

| S2 | 268 | 4.62 | 0.18 | HOMO-1 → LUMO (75%) |

Prediction of Optical and Electronic Properties

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the optical and electronic characteristics of molecules like this compound. These calculations provide insights into charge distribution and the response of the molecule to external electric fields, which are fundamental to its potential use in optoelectronic devices.

The dipole moment is a critical measure of the asymmetry of charge distribution within a molecule. For this compound, the difference in electronegativity between the oxygen, sulfur, and carbon atoms, combined with the molecule's geometry, results in a net molecular dipole moment.

Theoretical calculations, typically performed using DFT methods such as the B3LYP functional with a basis set like 6-311++G(d,p), can accurately predict this value. nih.govresearchgate.net The calculation involves optimizing the molecule's geometry to its lowest energy state and then computing the charge distribution. The resulting dipole moment is a vector quantity, with its magnitude indicating the degree of polarity. This information is crucial for understanding the molecule's solubility in various solvents and its intermolecular interaction behavior.

Table 1: Representative Dipole Moment Calculation Parameters This table illustrates typical parameters and results from a DFT calculation for a molecule similar to this compound. Specific experimental or calculated values for this compound are not prominently available in the reviewed literature.

| Computational Method | Basis Set | Calculated Property | Illustrative Value (Debye) |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Ground State Dipole Moment (µ) | ~2.0 - 3.5 D |

The interaction of a molecule with an external electric field, such as that from light, is described by its polarizability (α) and hyperpolarizabilities (β, γ). These properties are essential for identifying materials for non-linear optical (NLO) applications, including frequency conversion and optical switching. uobaghdad.edu.iq Organic molecules with donor-π-acceptor architectures can exhibit significant NLO responses due to efficient intramolecular charge transfer. nih.gov

For this compound, the phenol group can act as a donor and the thiophene ring as part of the π-conjugated bridge. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate these properties. mdpi.com

First Hyperpolarizability (β): This property governs second-order NLO phenomena like second-harmonic generation (SHG). A significant β value is often associated with molecules that are non-centrosymmetric and have a large change in dipole moment between the ground and excited states. researchgate.net

Second Hyperpolarizability (γ): This relates to third-order NLO processes, such as the Kerr effect and third-harmonic generation. uobaghdad.edu.iq

Calculations for thiophene-containing derivatives have shown that modifications to the donor/acceptor strength and the length of the conjugated system can dramatically tune the NLO response. uobaghdad.edu.iqtorvergata.it

Table 2: Predicted NLO Properties for a Representative Thiophene-Phenol System This table presents the format of typical NLO property data obtained from quantum chemical calculations. The values are illustrative and not specific to this compound.

| Property | Symbol | Description |

|---|---|---|

| Average Polarizability | ⟨α⟩ | Measure of the molecule's response to a linear electric field. |

| First Hyperpolarizability | β_total | Measure of the second-order NLO response. |

| Second Hyperpolarizability | ⟨γ⟩ | Measure of the third-order NLO response. |

Molecular Dynamics Simulations for Aggregation Behavior and Charge Transport in Polymeric Analogs

While the properties of a single molecule are important, the performance of materials in solid-state devices depends on the collective behavior of many molecules. Molecular dynamics (MD) simulations are used to model the bulk morphology and dynamics of polymers over time. chemrxiv.org For a polymeric analog of this compound, such as poly(this compound), MD simulations can predict how individual polymer chains pack together in the solid state.

A closely related and extensively studied analog is poly(3-hexylthiophene) (P3HT). MD simulations of amorphous P3HT are crucial for understanding the relationship between molecular morphology and charge transport. ethz.chrsc.org Key findings from these simulations, which would be applicable to polymers of this compound, include:

Aggregation and Morphology: Simulations can reveal the formation of ordered crystallite structures within an otherwise amorphous polymer film. The relative orientation of the polymer backbones—either "edge-on" or "plane-on" relative to a substrate—strongly influences charge transport. researchgate.net

Charge Transport: Charge transport in conjugated polymers occurs via hopping between adjacent polymer chains. The efficiency of this process depends on the π-π stacking distance and the electronic coupling between chains. MD simulations help to quantify these structural parameters, which can then be used in quantum mechanical calculations to estimate charge mobility. rsc.orgresearchgate.net

These simulations provide a bottom-up approach to designing polymers with optimized morphologies for applications in organic thin-film transistors and solar cells.

In Silico Molecular Interaction Studies and Docking Analysis

The structural motifs of thiophene and phenol are common in pharmacologically active compounds. nih.gov In silico molecular docking is a computational technique used to predict the preferred binding mode of a small molecule to a biological target, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

For this compound, a docking study would involve:

Target Selection: Identifying a relevant biological target. For instance, phenol derivatives are known to interact with enzymes like cyclooxygenase (COX), so COX-1 or COX-2 could be potential targets. nih.gov

Docking Simulation: Using software to place the this compound molecule into the active site of the target protein in various conformations and orientations.

Scoring and Analysis: Calculating a binding score or binding energy for each pose to estimate the binding affinity. The analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds (e.g., involving the phenolic hydroxyl group) and hydrophobic or π-stacking interactions (involving the thiophene and phenyl rings). researchgate.net

Such studies can provide a rational basis for the potential biological activity of this compound and guide the design of new derivatives with improved potency or selectivity. nih.gov

Research Applications and Perspectives in Advanced Materials Science

Development of Conjugated Polymers and Oligomers for Electronic Applications

The 4-(thiophen-3-yl)phenol moiety is a versatile precursor for creating novel conjugated polymers. The thiophene (B33073) unit provides a π-conjugated backbone essential for charge transport, while the phenol (B47542) group offers a site for further chemical modification, enabling the fine-tuning of electronic properties and processability.

Electrochromic Materials and Devices

Electrochromic materials, which change their optical properties in response to an electrical potential, are crucial for applications like smart windows, displays, and camouflage technologies. Polymers derived from structures related to this compound have shown promise in this field. For instance, a monomer synthesized from 4-pyrrol-1-yl phenol and thiophen-3-yl acetyl chloride, named Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE), has been used to create electrochromic polymers. researchgate.net

A copolymer of TAPE with bithiophene, poly(TAPE-co-BiTh), was synthesized and incorporated into a dual-type electrochromic device alongside the well-known poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.net This device demonstrated the potential of integrating such novel materials to achieve specific electrochromic performance. Another related conducting polymer derived from 4-(2,5-di-2-thiophen-2-yl-pyrrol-1-yl)-2-phthalonitrile (SNS-PN) also exhibits electrochromic behavior, with a percentage transmittance change (ΔT%) of 24%. These examples highlight how the core thiophene-phenyl structure contributes to polymers capable of reversible color changes upon electrochemical switching.

Table 1: Electrochromic Properties of a Polymer Derived from a Related Thiophene-Phenyl Monomer

| Property | Value |

|---|---|

| Polymer System | P(SNS-PN) |

| Electronic Band Gap (Eg) | 2.45 eV |

| Transmittance Change (ΔT%) | 24% |

Data sourced from a study on a polymer derived from 4-(2,5-di-2-thiophen-2-yl-pyrrol-1-yl)-2-phthalonitrile.

Electrically Conducting Polymers for Organic Electronics

The conductivity of polymers is fundamental to their use in organic electronics. The π-conjugated system of the thiophene ring in this compound is the primary contributor to the electrical conductivity of its derivative polymers. The conductivity of polymers synthesized from the related TAPE monomer was measured using a two-probe technique, confirming their conducting nature. researchgate.net

Furthermore, copolymers can be designed to enhance these properties. A copolymer of a monomer containing the thiophen-3-yl phenyl structure with 3,4-ethylenedioxythiophene (B145204) (EDOT), a monomer known to produce highly conductive polymers, was successfully synthesized. The substitution at the 3- and 4-positions of the thiophene ring in such monomers is a key strategy to prevent undesirable α-β and β-β coupling during electropolymerization, leading to more ordered polymers with enhanced conjugation lengths and, consequently, improved conductivity. expresspolymlett.com This approach allows for the creation of materials with tailored electronic characteristics suitable for various organic electronic applications.

Polymers for Organic Optoelectronic Devices

Polymers for optoelectronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), require a combination of high charge carrier mobility, appropriate energy levels, and good processability. Thiophene-based polymers are among the most studied materials for these applications. mdpi.com The ability to modify the this compound structure allows for the tuning of optoelectronic properties. For example, integrating the thiophene-phenyl moiety into larger, more complex polymer backbones can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

A new class of semiconducting materials was developed by integrating thiophene-based side groups onto a polyphosphazene backbone. researchgate.net Subsequent chemical oxidation of these polymers allowed for the optimization of their optoelectronic properties. researchgate.net The fluorescence quenching behavior of these polymers in the presence of various dopants was studied to evaluate their potential as semiconductors in organic electronics. researchgate.net This demonstrates that thiophene-containing building blocks, including the this compound framework, are integral to designing new polymeric semiconductors for optoelectronic devices. researchgate.net

Non-Linear Optical (NLO) Material Design and Evaluation

Non-linear optical (NLO) materials are essential for advanced photonic technologies like optical data storage, image processing, and optical switching. mdpi.com The NLO response in organic molecules is often maximized in systems with a donor-π bridge-acceptor (D-π-A) architecture. The this compound molecule contains intrinsic donor (phenol) and π-bridge (thiophene) components.

By chemically modifying the phenol group to an electron-acceptor group, or by incorporating the entire molecule into a larger conjugated system with strong donors and acceptors, materials with significant NLO properties could be designed. Research on other thiophene derivatives has shown that tailoring the structure with electron-donating and electron-withdrawing groups leads to a marked increase in the NLO response. researchgate.net For instance, novel NLO chromophores featuring a bithiophene heterocyclic donor system linked to di(tri)cyanovinyl acceptors have been fabricated and shown to be promising second-order NLO materials. researchgate.net This suggests that the this compound scaffold is a viable starting point for engineering new molecules with substantial third-order NLO responses, which are critical for all-optical switching devices. jhuapl.edu

Exploration in Liquid Crystalline Systems

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies. The formation of liquid crystalline phases (mesophases) is highly dependent on molecular shape and rigidity. The rigid, rod-like structure of the thiophene-phenyl core in this compound makes it an interesting candidate for designing new LC materials.

In one study, a derivative, 4-(thiophen-3-yl)phenyl 4-dodecylbenzoate, was synthesized to investigate its potential as a calamitic (rod-shaped) mesogen. However, this specific derivative did not exhibit liquid crystalline properties. In contrast, a structurally analogous compound that featured an alkoxy terminal chain instead of an alkyl one did show a nematic LC phase. This highlights the critical role that terminal flexible chains play in inducing and stabilizing mesophases. Further research into designing bent-core molecules based on a 2,5-disubstituted thiophene central ring has successfully led to the development of materials that exhibit and stabilize blue-phase liquid crystals, which are of great interest for next-generation displays. mdpi.com These findings indicate that while the core this compound structure is a suitable rigid segment, careful engineering of attached flexible groups is necessary to achieve desired liquid crystalline behavior.

Design and Fabrication of Chemical and Biological Sensors

The development of sensitive and selective sensors for detecting chemical and biological analytes is a growing field. Conducting polymers are excellent materials for sensor applications because their electrical properties can change significantly upon interaction with target analytes. Polymers derived from this compound, being electrically conductive, have the potential to be used as the active layer in chemiresistive sensors.

In such a sensor, the adsorption of analyte molecules onto the polymer surface can alter the polymer's doping level or conformation, leading to a measurable change in its resistance. While direct application of poly(this compound) in sensors is not widely reported, the principle has been demonstrated with similar materials. For example, sensors based on conducting polymers have been developed for the detection of hazardous phenolic compounds. mdpi.com Furthermore, three-dimensional graphene structures have been used to create sensitive enzyme-based electrochemical sensors for phenol detection. nih.gov This suggests that a polymer film made from this compound derivatives could be engineered for the selective detection of various analytes, leveraging the tunable chemical functionality of the phenol group for specific binding interactions.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester | TAPE |

| Poly(3,4-ethylenedioxythiophene) | PEDOT |

| 4-(2,5-di-2-thiophen-2-yl-pyrrol-1-yl)-2-phthalonitrile | SNS-PN |

Research Applications As Synthetic Intermediates in Chemical Biology and Medicinal Chemistry

Role as a Chemical Scaffold for the Synthesis of Bioactive Small Molecules

The thiophene (B33073) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds. nih.gov Thiophene derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netimpactfactor.org The phenol (B47542) group is also a key functional group in many bioactive natural products and synthetic drugs, known for its antioxidant and other therapeutic properties. The combination of a thiophene ring and a phenol moiety in 4-(Thiophen-3-yl)phenol suggests its potential as a valuable building block for the synthesis of novel bioactive small molecules. However, specific examples of its utilization as a chemical scaffold for this purpose are not detailed in the available research.

Investigation of Potential Enzyme Inhibition Scaffolds Based on the this compound Framework

Thiophene-containing molecules have been investigated as inhibitors for a variety of enzymes. For instance, derivatives of thiophene have been synthesized and evaluated as inhibitors of enzymes such as cholinesterases and neuraminidase. rawdatalibrary.netnih.gov The structural features of this compound, with its aromatic and heterocyclic rings, provide a framework that could potentially be modified to interact with the active sites of various enzymes. Nevertheless, published studies that specifically use the this compound framework as a basis for designing and synthesizing enzyme inhibitors are not presently available.

Exploration as a Chemical Intermediate for Antimicrobial and Anti-inflammatory Research

The development of new antimicrobial and anti-inflammatory agents is a significant area of pharmaceutical research. Thiophene derivatives have shown promise in both of these areas. Numerous studies have reported the synthesis of thiophene-containing compounds with significant antibacterial and antifungal activity. nih.govresearchgate.netnih.gov Similarly, a substantial body of research has focused on the anti-inflammatory properties of thiophene derivatives, with some compounds showing potent activity in preclinical models. researchgate.netnih.govnih.gov Given this context, this compound represents a logical starting point for the synthesis of novel antimicrobial and anti-inflammatory agents. However, specific research detailing its use as a chemical intermediate for these applications has not been identified in the current body of scientific literature.

A summary of representative thiophene derivatives with reported biological activities is presented below, though none are directly synthesized from this compound.

| Compound Class | Biological Activity | Reference |

| 2-Aryl-5-heteroaryl-thiophenes | Anti-inflammatory | nih.gov |

| Thiophene carboxamides | Antimicrobial | frontiersin.org |

| Thiophene-based quinazolinones | Anti-inflammatory, Antioxidant | researchgate.net |

Studies on Pharmacokinetic and Metabolic Methodologies for Related Analogs in Preclinical Research

Understanding the pharmacokinetic (absorption, distribution, metabolism, and excretion) and metabolic profiles of new chemical entities is crucial in drug discovery. While general metabolic pathways of thiophene-containing drugs have been studied, and it is known that the thiophene ring can undergo metabolism, specific pharmacokinetic and metabolic studies on analogs directly derived from this compound are not available in the public domain. Research in this area would be essential to evaluate the drug-like properties of any bioactive compounds synthesized from this scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4-(Thiophen-3-yl)phenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves coupling thiophene derivatives with phenol precursors. For example, 3-thiophene acetic acid can be reacted with 4-substituted phenols via esterification or nucleophilic substitution. In one protocol, thionyl chloride is used to activate carboxylic acids before coupling with phenolic hydroxyl groups . Optimization includes controlling reaction temperature (e.g., 60–80°C for 12–24 hours), using catalysts like triethylamine (TEA), and purifying via column chromatography. Yields up to 69% have been reported for structurally similar compounds by adjusting stoichiometry and solvent polarity (e.g., dichloromethane or acetonitrile) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm for thiophene and phenol rings) and hydroxyl protons (broad peak ~δ 5.5 ppm).

- IR : Confirm O–H stretch (~3200–3500 cm⁻¹) and C–S/C–O bonds (600–1200 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly the dihedral angle between thiophene and phenol rings, which influences electronic conjugation.

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (classified as irritant ).

- Work in a fume hood due to potential respiratory toxicity.

- Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the electronic properties or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps to predict redox behavior. The Colle-Salvetti correlation-energy formula can estimate electron density distributions, revealing nucleophilic/electrophilic sites. For example, the hydroxyl group’s electron-donating effect enhances thiophene’s aromaticity, which DFT simulations validate by comparing calculated vs. experimental dipole moments.

Q. What strategies resolve contradictions between experimental data (e.g., NMR, X-ray) and computational predictions for this compound derivatives?

- Methodological Answer :

- Validation : Re-examine computational parameters (e.g., solvent effects in DFT) and experimental conditions (e.g., crystal packing forces in X-ray).

- Hybrid Approaches : Use molecular dynamics (MD) to simulate solution-phase behavior, which may explain discrepancies in NMR chemical shifts .

- Case Study: A 5% deviation in bond-length predictions was resolved by incorporating relativistic effects in DFT for sulfur-containing compounds .

Q. How can reaction pathways for this compound functionalization be optimized to enhance regioselectivity?

- Methodological Answer :

- Catalysis : Rhodium-catalyzed enantioselective desymmetrization (e.g., carbonylative cyclization ) improves regioselectivity.

- Protecting Groups : Temporarily block the hydroxyl group with acetyl to direct electrophilic substitution to the thiophene ring .

- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps and adjust temperature/pH accordingly.

Q. What are the challenges in assessing the biological activity of this compound derivatives, and how can they be addressed?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles for in vitro assays .

- Metabolic Stability : Perform microsomal stability tests (e.g., liver microsomes) to identify metabolic hotspots.

- Example: Derivatives of this compound showed μ-opioid receptor agonism in vitro, but respiration depression in vivo required dose titration .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.